

NMR and mass spectrometry data for (Rac)-Taltobulin intermediate-1

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Compound of Interest

Compound Name: (Rac)-Taltobulin intermediate-1

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Despite a comprehensive search for NMR and mass spectrometry data for **(Rac)-Taltobulin intermediate-1**, specific experimental spectra and detailed protocols for this particular molecule are not readily available in the public domain. This compound is a specific, non-commercially available intermediate in the synthesis of the potent anticancer agent, Taltobulin. [1] Its detailed characterization data is likely contained within proprietary laboratory documentation or potentially in the supplementary information of specialized, non-indexed publications.

However, based on the known structure of **(Rac)-Taltobulin intermediate-1**, also known as N-[(1,1-Dimethylethoxy)carbonyl]-N, β , β -trimethyl-phenylalanine, and general principles of NMR and mass spectrometry, a comparison with structurally similar, commercially available compounds can be drawn. This guide will provide representative data from a closely related analogue, N-Boc-L-phenylalanine, and outline the expected spectral characteristics and the experimental protocols that would be used for the analysis of **(Rac)-Taltobulin intermediate-1**.

Comparison with a Structurally Related Alternative

To provide a relevant point of comparison, we will consider the spectral data of N-Boc-L-phenylalanine, which shares the same core phenylalanine and N-Boc protecting group but lacks the N-methyl and the two β -methyl groups of the target intermediate.

Table 1: Comparison of Expected ^1H NMR Data

Assignment	(Rac)-Taltobulin intermediate-1 (Expected)	N-Boc-L-phenylalanine (Reported)
Boc (9H, s)	~1.4 ppm	1.41 ppm
N-CH ₃ (3H, s)	~2.8 ppm	-
β-C(CH ₃) ₂ (6H, s)	~1.3 - 1.5 ppm	-
α-CH (1H, s)	~4.5 ppm	4.34 ppm (dd)
β-CH ₂	-	3.09 ppm (dd), 2.91 ppm (dd)
Aromatic-H (5H, m)	~7.2 - 7.4 ppm	7.20 - 7.35 ppm
COOH (1H, br s)	~10 - 12 ppm	~10 - 12 ppm

Table 2: Comparison of Expected ¹³C NMR Data

Assignment	(Rac)-Taltobulin intermediate-1 (Expected)	N-Boc-L-phenylalanine (Reported)
C=O (Carboxylic Acid)	~175 ppm	175.9 ppm
C=O (Boc)	~155 ppm	155.3 ppm
Aromatic C (Quaternary)	~140 ppm	137.1 ppm
Aromatic CH	~126 - 129 ppm	129.3, 128.5, 126.9 ppm
Boc C (Quaternary)	~80 ppm	79.8 ppm
α-C	~65 ppm	54.7 ppm
β-C	~45 ppm	38.2 ppm
N-CH ₃	~35 ppm	-
β-C(CH ₃) ₂	~25 ppm	-
Boc C(CH ₃) ₃	~28 ppm	28.3 ppm

Table 3: Comparison of Expected Mass Spectrometry Data

Analysis	(Rac)-Taltobulin intermediate-1	N-Boc-L-phenylalanine
Molecular Formula	C ₁₇ H ₂₅ NO ₄	C ₁₄ H ₁₉ NO ₄
Molecular Weight	307.39 g/mol	265.30 g/mol
Expected [M+H] ⁺	308.18	266.13
Expected [M+Na] ⁺	330.16	288.11

Experimental Protocols

The following are detailed, standard methodologies for acquiring NMR and mass spectrometry data for compounds such as **(Rac)-Taltobulin intermediate-1**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent depends on the solubility of the compound. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- ¹H NMR Spectroscopy:
 - Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
 - Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
 - Collect 16-64 scans for a standard spectrum.
- ¹³C NMR Spectroscopy:
 - Acquire the spectrum on the same instrument.
 - Use a proton-decoupled pulse sequence.

- Typical parameters include a 30° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.
- A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

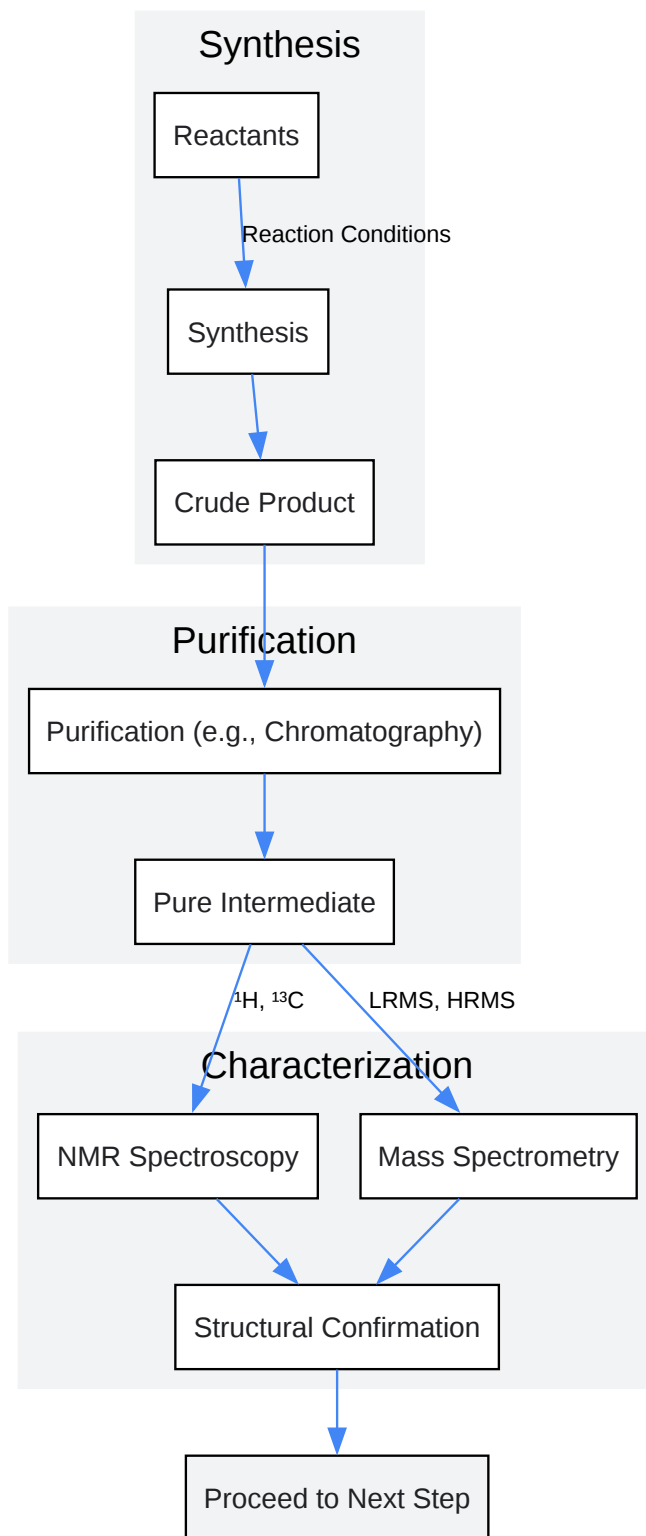
Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Electrospray Ionization (ESI) Mass Spectrometry:
 - Introduce the sample solution into the ESI source of a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) via direct infusion or through an HPLC system.
 - Typical ESI conditions include a capillary voltage of 3-4 kV and a drying gas temperature of 200-300 °C.
 - Acquire spectra in both positive and negative ion modes to observe protonated ($[\text{M}+\text{H}]^+$) and deprotonated ($[\text{M}-\text{H}]^-$) molecules, as well as other adducts (e.g., $[\text{M}+\text{Na}]^+$).
- High-Resolution Mass Spectrometry (HRMS):
 - For accurate mass determination, use a high-resolution instrument such as an Orbitrap or FT-ICR mass spectrometer.
 - This allows for the determination of the elemental composition of the molecule and its fragments.

Visualization of the Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of a synthetic intermediate like **(Rac)-Taltobulin intermediate-1**.

Workflow for Synthesis and Characterization

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Caption: Synthetic and analytical workflow.

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References

- 1. Portico [access.portico.org]
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